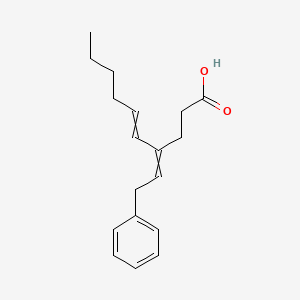![molecular formula C17H18N2Si B14181432 3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole CAS No. 920984-31-2](/img/structure/B14181432.png)
3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole is a silicon-containing organic compound It is characterized by the presence of a pyrazole ring substituted with a dimethyl(phenyl)silyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole typically involves the reaction of 1-phenyl-1H-pyrazole with a dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any side reactions with moisture or oxygen. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silyl hydrides.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pyrazole ring can interact with biological targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[Dimethyl(phenyl)silyl]propan-1-ol: Another silicon-containing compound with similar reactivity.
3-Dimethyl(phenyl)silyl glutaric anhydride: Used in stereoselective synthesis and has similar chemical properties.
1-Trimethylsilyl-3-dimethyl(phenyl)silylpropene: Undergoes similar chemical reactions and has comparable applications.
Uniqueness
3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole is unique due to the presence of both a silyl group and a pyrazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
920984-31-2 |
|---|---|
Formule moléculaire |
C17H18N2Si |
Poids moléculaire |
278.42 g/mol |
Nom IUPAC |
dimethyl-phenyl-(1-phenylpyrazol-3-yl)silane |
InChI |
InChI=1S/C17H18N2Si/c1-20(2,16-11-7-4-8-12-16)17-13-14-19(18-17)15-9-5-3-6-10-15/h3-14H,1-2H3 |
Clé InChI |
PMWOZOIIOVEZFE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)C2=NN(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


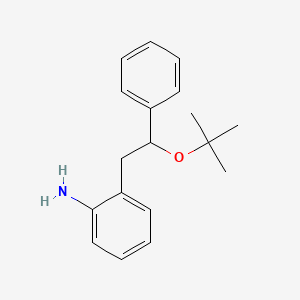
![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)
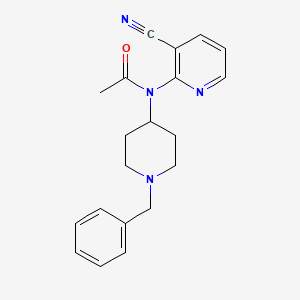
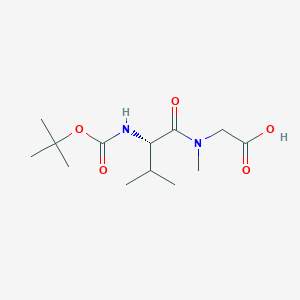
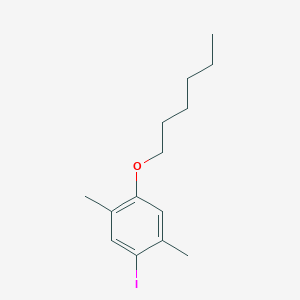
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
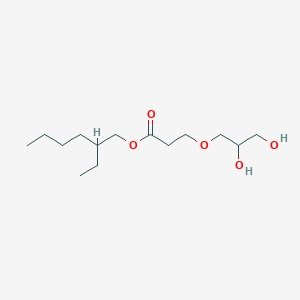
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)

![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)

